molecular formula C17H20N2O4 B12124559 3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B12124559
M. Wt: 316.35 g/mol
InChI Key: VMPVYEIMFORJHH-UHFFFAOYSA-N
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Description

3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a 4-methylpiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylpiperidine with a suitable benzoic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoic acid or pyrrolidine ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-[(1-Methylpiperidin-4-yl)methyl]benzoic acid
  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Uniqueness

3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 4-methylpiperidine and pyrrolidine rings linked to the benzoic acid moiety sets it apart from other similar compounds, potentially leading to unique interactions and applications in various fields of research.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

3-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H20N2O4/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(9-13)17(22)23/h2-4,9,11,14H,5-8,10H2,1H3,(H,22,23)

InChI Key

VMPVYEIMFORJHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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